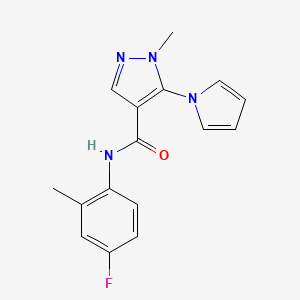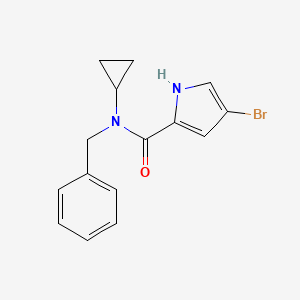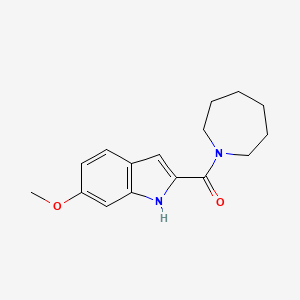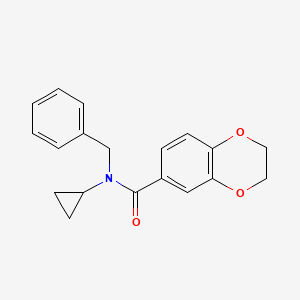![molecular formula C10H18N2O5S B7497714 Methyl 2-[(1-methylsulfonylpiperidine-4-carbonyl)amino]acetate](/img/structure/B7497714.png)
Methyl 2-[(1-methylsulfonylpiperidine-4-carbonyl)amino]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[(1-methylsulfonylpiperidine-4-carbonyl)amino]acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用機序
The mechanism of action of Methyl 2-[(1-methylsulfonylpiperidine-4-carbonyl)amino]acetate is not fully understood. However, it is believed that this compound inhibits the activity of specific enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. By inhibiting these enzymes, this compound can increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. This compound has been shown to improve cognitive function in animal models, which is likely due to its ability to increase the levels of acetylcholine in the brain. Additionally, this compound has been shown to have antioxidant properties, which can protect cells from oxidative damage.
実験室実験の利点と制限
Methyl 2-[(1-methylsulfonylpiperidine-4-carbonyl)amino]acetate has several advantages and limitations for lab experiments. One of the main advantages is that this compound is relatively easy to synthesize and purify, which makes it a useful starting material for the synthesis of various drugs. Additionally, this compound has been extensively studied, which means that there is a significant amount of data available on its properties and potential applications. However, one of the main limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
将来の方向性
There are several potential future directions for the study of Methyl 2-[(1-methylsulfonylpiperidine-4-carbonyl)amino]acetate. One of the most promising directions is in the development of drugs for the treatment of Alzheimer's disease. Additionally, this compound could be further studied for its potential use in the treatment of other diseases, such as cancer. Furthermore, the mechanism of action of this compound could be further elucidated, which could lead to a better understanding of its potential applications in various fields.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential in various fields, including medicinal chemistry and the treatment of various diseases. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. While there is still much to be learned about this compound, it is clear that this compound has significant potential for future research and development.
合成法
Methyl 2-[(1-methylsulfonylpiperidine-4-carbonyl)amino]acetate is synthesized through a specific method that involves the reaction of 1-methylsulfonylpiperidine-4-carboxylic acid with methyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified through column chromatography to obtain pure this compound.
科学的研究の応用
Methyl 2-[(1-methylsulfonylpiperidine-4-carbonyl)amino]acetate has several potential applications in scientific research. One of the most significant applications is in the field of medicinal chemistry, where this compound can be used as a starting material for the synthesis of various drugs. Additionally, this compound has been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease.
特性
IUPAC Name |
methyl 2-[(1-methylsulfonylpiperidine-4-carbonyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5S/c1-17-9(13)7-11-10(14)8-3-5-12(6-4-8)18(2,15)16/h8H,3-7H2,1-2H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORURTYWZWUWXOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C1CCN(CC1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-bromophenyl)methyl]-N-methyl-2-methylsulfonylbenzamide](/img/structure/B7497642.png)
![5-phenyl-N-(thiophen-2-ylmethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7497647.png)
![2-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]benzonitrile](/img/structure/B7497652.png)
![1-[4-(2,3-dihydroindol-1-ylmethyl)phenyl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B7497662.png)
![(6-Cyclopropyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7497663.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B7497669.png)
amine](/img/structure/B7497671.png)
![6-[[6-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)pyridin-3-yl]amino]pyridine-3-carbonitrile](/img/structure/B7497677.png)
![5-cyclopropyl-N-[(2-methoxynaphthalen-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7497678.png)

![2-(2-cyanophenyl)-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]benzamide](/img/structure/B7497693.png)


